molecular formula C9H13NO B8293517 5-Oxo-cyclooctanecarbonitrile

5-Oxo-cyclooctanecarbonitrile

Cat. No.: B8293517
M. Wt: 151.21 g/mol
InChI Key: NNEXLVIIARBAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-cyclooctanecarbonitrile (CAS: 394733-04-1) is a cyclic organic compound featuring an eight-membered cyclooctane backbone with two functional groups: a ketone (oxo) at the 5-position and a nitrile (carbonitrile) group . Its molecular formula is C₉H₁₃NO, and its structure (Fig. 1) includes a strained cyclooctane ring, which influences its physical and chemical behavior. The compound’s IUPAC name is derived from the cyclooctane framework, with substituents prioritized according to carbonyl and nitrile functional groups.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-oxocyclooctane-1-carbonitrile

InChI

InChI=1S/C9H13NO/c10-7-8-3-1-5-9(11)6-2-4-8/h8H,1-6H2

InChI Key

NNEXLVIIARBAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCCC(=O)C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 5-Oxo-cyclooctanecarbonitrile

Property Value/Description Source
Molecular Formula C₉H₁₃NO
CAS Number 394733-04-1
Functional Groups Ketone (5-position), Nitrile
SMILES Notation C1(C#N)CCCC(=O)CCC1

Comparison with Structurally Similar Compounds

Table 2: Comparison with Selected Cyclic Carbonitriles and Ketones

Compound Name Molecular Formula Functional Groups Key Differences Reactivity Insights
5-Oxo-cyclooctanecarbonitrile C₉H₁₃NO Ketone, Nitrile Eight-membered ring with moderate strain High polarity; potential for ketone/nitrile synergy
Cyclooctanone C₈H₁₄O Ketone Lacks nitrile; smaller substituent Less electron-deficient; reduced reactivity in cyanation
Cyclohexanecarbonitrile C₇H₁₁N Nitrile Six-membered ring; no ketone Lower ring strain; nitrile-dominated reactivity
4-Oxo-cyclohexanecarbonitrile C₇H₉NO Ketone, Nitrile (adjacent) Smaller ring; substituent proximity Enhanced electronic effects due to closer groups

Key Observations:

Ring Size and Strain : The eight-membered cyclooctane ring in 5-Oxo-cyclooctanecarbonitrile introduces moderate strain compared to smaller cyclohexane derivatives. This strain may influence conformational flexibility and thermal stability .

Functional Group Synergy : The coexistence of ketone and nitrile groups creates a unique electronic environment. The nitrile’s electron-withdrawing nature may polarize the ketone, enhancing its electrophilicity in reactions like nucleophilic additions or condensations.

Reactivity vs. Cyclooctanone: Unlike cyclooctanone, the nitrile group in 5-Oxo-cyclooctanecarbonitrile offers a site for further functionalization (e.g., hydrolysis to amides or acids) .

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